Cas no 2228269-61-0 (2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid)

2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid
- EN300-1788243
- 2228269-61-0
- 2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid
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- インチ: 1S/C9H13N3O2/c1-12-6-7(10-11-12)9(3-2-4-9)5-8(13)14/h6H,2-5H2,1H3,(H,13,14)
- InChIKey: ONDIRSRTLKKDKZ-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(C2=CN(C)N=N2)CCC1)=O
計算された属性
- せいみつぶんしりょう: 195.100776666g/mol
- どういたいしつりょう: 195.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 68Ų
2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1788243-0.25g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 0.25g |
$1642.0 | 2023-09-19 | ||
Enamine | EN300-1788243-1.0g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 1g |
$1785.0 | 2023-06-02 | ||
Enamine | EN300-1788243-5g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 5g |
$5179.0 | 2023-09-19 | ||
Enamine | EN300-1788243-1g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 1g |
$1785.0 | 2023-09-19 | ||
Enamine | EN300-1788243-5.0g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 5g |
$5179.0 | 2023-06-02 | ||
Enamine | EN300-1788243-10g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 10g |
$7681.0 | 2023-09-19 | ||
Enamine | EN300-1788243-2.5g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 2.5g |
$3501.0 | 2023-09-19 | ||
Enamine | EN300-1788243-10.0g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 10g |
$7681.0 | 2023-06-02 | ||
Enamine | EN300-1788243-0.05g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 0.05g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1788243-0.1g |
2-[1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutyl]acetic acid |
2228269-61-0 | 0.1g |
$1572.0 | 2023-09-19 |
2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acidに関する追加情報
Comprehensive Overview of 2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid (CAS No. 2228269-61-0)
The compound 2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid (CAS No. 2228269-61-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. With its distinctive cyclobutylacetic acid backbone and 1-methyl-1H-1,2,3-triazol-4-yl moiety, this compound exhibits potential applications in drug discovery, particularly in the development of small-molecule therapeutics. Researchers are increasingly exploring its role as a building block for novel bioactive molecules, given its ability to modulate biological targets with high specificity.
In recent years, the demand for heterocyclic compounds like 2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid has surged due to their versatility in drug design. The 1,2,3-triazole ring, in particular, is a hotspot in medicinal chemistry because of its stability, hydrogen-bonding capacity, and compatibility with click chemistry. This makes the compound a valuable candidate for proteolysis-targeting chimeras (PROTACs) and other targeted degradation technologies, which are currently dominating the pharmaceutical innovation landscape.
One of the most frequently asked questions about CAS No. 2228269-61-0 revolves around its synthetic accessibility. The compound can be synthesized via cycloaddition reactions, leveraging the well-established Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) methodology. This approach not only ensures high yield but also aligns with green chemistry principles, a growing concern among researchers aiming to reduce environmental impact. Additionally, the cyclobutyl ring introduces conformational rigidity, which is often desirable in optimizing drug-like properties such as bioavailability and metabolic stability.
Another area of interest is the compound's potential in central nervous system (CNS) drug development. The 1-methyl-1H-1,2,3-triazol-4-yl group has been linked to enhanced blood-brain barrier permeability, a critical factor for treating neurological disorders. With the rising prevalence of neurodegenerative diseases like Alzheimer's and Parkinson's, 2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid could serve as a key intermediate in designing next-generation neurotherapeutics.
From a commercial perspective, the compound is gaining traction in the custom synthesis and contract research organization (CRO) markets. Pharmaceutical companies and academic institutions are actively seeking reliable suppliers of CAS No. 2228269-61-0 to accelerate their R&D pipelines. Its application in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) further underscores its importance in modern drug development workflows.
In summary, 2-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclobutylacetic acid represents a promising scaffold with multifaceted applications in drug discovery. Its unique structural features, combined with the growing emphasis on targeted therapies and sustainable chemistry, position it as a compound of enduring relevance. As research continues to unfold, this molecule is likely to play a pivotal role in addressing unmet medical needs and advancing the frontiers of pharmaceutical science.
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